molecular formula C18H15F2N3O3S B2673635 4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921512-80-3

4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2673635
CAS RN: 921512-80-3
M. Wt: 391.39
InChI Key: CKPWPLZKTYYWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F2N3O3S and its molecular weight is 391.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide and related compounds have been studied for their antimicrobial properties. A study synthesized various heterocyclic compounds incorporating the benzenesulfonamide moiety and evaluated their activity against bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Cytotoxicity and Anti-Tumor Potential

Research has been conducted on benzenesulfonamide derivatives to assess their potential as carbonic anhydrase inhibitors, with implications in tumor-specific cytotoxicity. Certain derivatives, particularly those with specific substituents, showed promising cytotoxic activities, which are significant for anti-tumor activity studies (Gul et al., 2016).

COX-2 Inhibition

Compounds related to 4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom in these compounds preserved COX-2 potency and increased selectivity, leading to the development of potential treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibitory Effects

The inhibitory effects of benzenesulfonamide derivatives on human carbonic anhydrases have been studied, revealing potent inhibition by new synthesized sulphonamide derivatives. This research contributes to understanding the therapeutic potential of these compounds in treating diseases where carbonic anhydrase activity is a factor (Gul et al., 2016).

Anti-Inflammatory and Analgesic Properties

Celecoxib derivatives containing benzenesulfonamide groups have been synthesized and tested for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed that some compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Kynurenine 3-Hydroxylase Inhibition

Studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown that they are high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. This research is significant for understanding neurological conditions and exploring potential treatments (Röver et al., 1997).

Enzyme Inhibition Potential

Schiff bases of benzenesulfonamide have been synthesized and tested for their enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase. The study's findings could contribute to developing treatments for diseases like Alzheimer's (Kausar et al., 2019).

N-Demethylation of Amides

Research on N-fluorobenzenesulfonimide has shown its use as an oxidant in N-demethylation of N-methyl amides, a process that could have implications in pharmaceutical synthesis (Yi et al., 2020).

properties

IUPAC Name

4-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-3-1-13(2-4-14)17-9-10-18(24)23(22-17)12-11-21-27(25,26)16-7-5-15(20)6-8-16/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPWPLZKTYYWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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